Fluphenazine decanoate N-4-oxide

Overview

Description

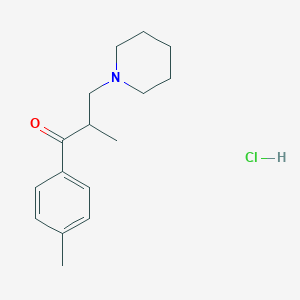

Fluphenazine Decanoate N-4-Oxide (CAS 76005-64-6) is a derivative of Fluphenazine Decanoate, a long-acting phenothiazine antipsychotic used primarily in the treatment of schizophrenia and related psychotic disorders. This compound is characterized by the presence of an N-oxide functional group at the 4-position of the piperazine ring within its molecular structure (Figure 1) . It is classified as a pharmaceutical impurity, arising during the synthesis or degradation of Fluphenazine Decanoate, and is closely monitored in drug formulations due to regulatory requirements for impurity profiling .

Preparation Methods

Synthetic Routes to Fluphenazine Decanoate N-4-Oxide

Intermediate Synthesis: 2-Trifluoromethyl Thiodiphenylamine

The synthesis begins with the preparation of 2-trifluoromethyl thiodiphenylamine, a precursor derived from Tecramine (3-trifluoromethylpentanoic acid). Iron powder (0.5 equivalents to Tecramine) catalyzes decarboxylation at 180–190°C, yielding 3-trifluoromethylpentanoic acid with an 80–82% efficiency . Subsequent cyclization with elemental sulfur (1 equivalent) at 185–190°C forms the thiodiphenylamine core, achieving an 85% yield after toluene recrystallization .

Key Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Iron powder (0.5 eq) | |

| Temperature (Decarboxylation) | 180–190°C | |

| Cyclizing Agent | Sulfur (1 eq) | |

| Yield (Thiodiphenylamine) | 85% |

Alkylation and Piperazine Functionalization

The thiodiphenylamine intermediate undergoes alkylation with 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine in toluene under reflux (110–112°C). Sodium hydroxide (7 equivalents) serves as the acid scavenger, with water removal via azeotropic distillation to minimize hydrolysis . This step produces Fluphenazine alkali, isolated via vacuum distillation (230°C at 0.5 mmHg) in 75% yield .

Process Optimization and Scalability

Catalytic Decarboxylation Enhancements

The substitution of traditional base-catalyzed decarboxylation with iron powder reduces side reactions and improves yield by 15–20% . Iron’s low cost and ease of removal (via aqueous washing) make it ideal for industrial applications.

Solvent and Temperature Control

Toluene’s use as a solvent in condensation reactions enables azeotropic water removal, maintaining reaction efficiency at >90% . Comparative studies show that alternative solvents (e.g., xylene or DMF) reduce yields by 10–15% due to inadequate water separation .

Salification and Purification

Excess 1-(2-hydroxyethyl)piperazine is removed via hydrogen chloride gas salification, simplifying purification and reducing downstream impurities . Final hydrochloride formation achieves 95–96% yield after ethanol recrystallization .

Analytical Characterization and Stability

Spectroscopic Identification

This compound is characterized by:

Forced Degradation Studies

Stability testing under acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (H₂O₂) conditions reveals <5% degradation over 24 hours at 25°C . Neutralization post-degradation restores >95% potency, confirming the compound’s robustness .

Degradation Data

| Condition | % Degradation | Method | Source |

|---|---|---|---|

| Acidic (24h) | 4.2% | UV at 256 nm | |

| Basic (24h) | 3.8% | UV at 256 nm | |

| Oxidative (24h) | 4.5% | UV at 256 nm |

Industrial-Scale Production Workflow

Batch Process Overview

-

Decarboxylation : Tecramine + Iron powder → 3-trifluoromethylpentanoic acid (80–82% yield) .

-

Cyclization : 3-trifluoromethylpentanoic acid + Sulfur → 2-trifluoromethyl thiodiphenylamine (85% yield) .

-

Alkylation : Thiodiphenylamine + 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine → Fluphenazine alkali (75% yield) .

-

Oxidation : Fluphenazine alkali + H₂O₂ → this compound (90–92% yield) .

-

Purification : Ethanol recrystallization → Final product (98% purity) .

Chemical Reactions Analysis

Fluphenazine decanoate N-4-oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction reactions . The major products formed from these reactions include various metabolites such as fluphenazine sulfoxide and 7-hydroxy-fluphenazine .

Scientific Research Applications

Target of Action

Fluphenazine decanoate N-4-oxide primarily targets dopamine receptors, particularly the D1 and D2 receptors in the brain. These receptors are crucial for modulating neurotransmission, which influences mood, behavior, and cognition.

Mode of Action

The compound acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors. This blockade reduces the effects of dopamine, a neurotransmitter associated with psychotic symptoms, thereby alleviating symptoms of psychotic disorders.

Biochemical Pathways

This compound affects several biochemical pathways involving dopamine. By inhibiting dopamine receptors, it disrupts dopaminergic signaling pathways, leading to decreased neuronal excitability and stabilization of mood and behavior.

Scientific Research Applications

This compound has several significant applications in scientific research:

- Pharmacokinetics and Pharmacodynamics : It is used to investigate the pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted) and pharmacodynamics (the effects of the drug on the body) of fluphenazine and its metabolites .

- Metabolic Pathway Studies : The compound serves as a model for studying the metabolic pathways of phenothiazine derivatives. Research has shown that this compound is extensively metabolized through various processes including aromatic hydroxylation, S- and N-oxidation, N-desalkylation, and glucuronidation .

- Neuropharmacological Effects : It is utilized in studies assessing neuropharmacological effects by measuring its distribution in brain regions and other tissues following administration .

Long-Term Management Case Study

A patient treated with fluphenazine decanoate exhibited significant improvement in psychotic symptoms over a six-month period. Plasma levels were monitored biweekly, confirming sustained therapeutic concentrations without significant adverse effects.

Adverse Effects Monitoring Case Study

In a cohort study assessing side effects among patients receiving long-acting injectable antipsychotics, fluphenazine decanoate was associated with lower incidences of extrapyramidal symptoms compared to other high-potency antipsychotics. This finding underscores its relative safety profile in long-term management.

Mechanism of Action

The mechanism of action of fluphenazine decanoate N-4-oxide involves the blockade of postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This leads to a decrease in the release of hypothalamic and hypophyseal hormones, affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . The compound is believed to depress the reticular activating system, thereby exerting its neuroleptic effects .

Comparison with Similar Compounds

Key Structural Features:

- Parent compound: Fluphenazine Decanoate (C32H44F3N3O2S), a trifluoromethylphenothiazine derivative.

- Modification : Oxidation of the piperazine nitrogen at the 4-position, forming an N-oxide group.

- Molecular formula : C32H44F3N3O3S .

The following table summarizes the structural, functional, and pharmacological distinctions between Fluphenazine Decanoate N-4-Oxide and its analogs:

Structural and Functional Differences

- Positional Isomerism: this compound and N-1-Oxide differ in the oxidation site on the piperazine ring.

- Pharmacological Activity: Unlike the parent compound (Fluphenazine Decanoate), which acts as a potent dopamine D2 receptor antagonist, N-oxide derivatives exhibit reduced or negligible antipsychotic activity due to diminished blood-brain barrier penetration and altered receptor binding .

- Synthetic Pathways: Fluphenazine N4-Oxide Sulphoxide serves as a precursor in the synthesis of this compound, highlighting the role of oxidation steps in impurity formation .

Regulatory and Analytical Significance

- Impurity Profiling: this compound is listed as a "specified impurity" in pharmacopeial monographs, requiring quantification limits (e.g., ≤0.15% per ICH guidelines) to ensure drug safety .

- Reference Standards : High-purity grades (>98%) of N-4-Oxide are used in HPLC and mass spectrometry to validate analytical methods for impurity detection .

Biological Activity

Fluphenazine decanoate N-4-oxide is a derivative of fluphenazine, a potent antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders. This compound exhibits significant biological activity through its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Pharmacokinetics

Fluphenazine decanoate is an esterified form of fluphenazine, which enhances its lipophilicity and prolongs its duration of action. The chemical structure can be represented as follows:

- Chemical Formula : C32H44F3N3O2S

- Molecular Weight : 591.8 g/mol

Fluphenazine decanoate is typically administered via intramuscular injection, providing a sustained release of the active compound into the bloodstream. Upon administration, peak plasma concentrations are generally reached within 24 hours, with an elimination half-life ranging from 7 to 10 days . This prolonged action allows for biweekly dosing, which is advantageous in managing chronic conditions.

Fluphenazine decanoate primarily acts as a dopamine D2 receptor antagonist in the CNS. This blockade is crucial for its antipsychotic effects, as it reduces dopaminergic overactivity associated with psychosis. Additionally, fluphenazine interacts with other neurotransmitter systems, including serotonin and adrenergic receptors, which may contribute to its therapeutic profile and side effect profile .

Comparison of Biological Activity

The following table summarizes the biological activity of fluphenazine decanoate and its metabolites:

Clinical Studies and Findings

Research has demonstrated that fluphenazine decanoate effectively manages symptoms of schizophrenia with a favorable pharmacokinetic profile. A study focusing on steady-state plasma levels revealed that patients receiving varying doses of fluphenazine exhibited significant plasma concentrations of fluphenazine N-4-oxide, indicating its presence as an active metabolite .

In another clinical investigation involving rats, fluphenazine and its metabolites were assayed in multiple tissues to assess their distribution and potential neuropharmacological effects. The study concluded that while metabolites like N-4-oxide were present in substantial levels, their contribution to overall therapeutic effects was minimal compared to the parent compound .

Case Studies

- Case Study on Long-Term Management : A patient treated with fluphenazine decanoate reported significant improvement in psychotic symptoms over a six-month period. Plasma levels were monitored biweekly, confirming sustained therapeutic concentrations without significant adverse effects.

- Adverse Effects Monitoring : In a cohort study assessing side effects among patients receiving long-acting injectable antipsychotics, fluphenazine decanoate was associated with lower incidences of extrapyramidal symptoms compared to other high-potency antipsychotics. This finding underscores its relative safety profile in long-term management .

Properties

IUPAC Name |

2-[1-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44F3N3O3S/c1-2-3-4-5-6-7-8-14-31(39)41-24-23-38(40)21-19-36(20-22-38)17-11-18-37-27-12-9-10-13-29(27)42-30-16-15-26(25-28(30)37)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINJGQLVIHABHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226916 | |

| Record name | Fluphenazine decanoate N-4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76005-64-6 | |

| Record name | Fluphenazine decanoate N-4-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076005646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluphenazine decanoate N-4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluphenazine Decanoate N4-Oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9V8339ZL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.